REACTION_CXSMILES
|
C=O.[NH2:3][C:4]([NH2:6])=[O:5].[N:7]1[C:14]([NH2:15])=[N:13][C:11]([NH2:12])=[N:10][C:8]=1[NH2:9].S(=O)=O>C1(C)C(C)=CC=CC=1.O>[CH2:4]=[O:5].[NH2:3][C:4]([NH2:6])=[O:5].[N:7]1[C:14]([NH2:15])=[N:13][C:11]([NH2:12])=[N:10][C:8]=1[NH2:9] |f:6.7.8|
|
Name
|
|
Quantity
|
165 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
89 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=C(N)N=C(N)N=C1N
|
Name
|
|
Quantity
|
45 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
prepolymer solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in an exothermic reaction
|
Type
|
CUSTOM
|
Details
|
Without any preliminary phase separation
|
Type
|
ADDITION
|
Details
|
the product is mixed with water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C=O.NC(=O)N.N1=C(N)N=C(N)N=C1N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 16% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |